

biological activities of 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone

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Compound of Interest

Compound Name: 5,7-Dihydroxy-3',4',5'-Trimethoxyflavone

Cat. No.: B191062

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An In-depth Technical Guide on the Biological Activities of **5,7-Dihydroxy-3',4',5'-Trimethoxyflavone** (Tricin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dihydroxy-3',4',5'-trimethoxyflavone, a flavonoid commonly known as tricrin, is a natural bioactive compound found in various plants, particularly in the bran of medicinal rice varieties like Njavara and cereals such as wheat and corn.[1][2][3] Structurally, it is a flavone with hydroxyl groups at the 5 and 7 positions and three methoxy groups on the B-ring, a configuration that contributes to its diverse pharmacological profile.[3] This document provides a comprehensive technical overview of the significant biological activities of tricrin, focusing on its anti-inflammatory, anticancer, antioxidant, and anti-allergic properties. It includes quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

Tricin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Its mechanism of action primarily involves the inhibition of pro-inflammatory mediators and the suppression of upstream signaling cascades.

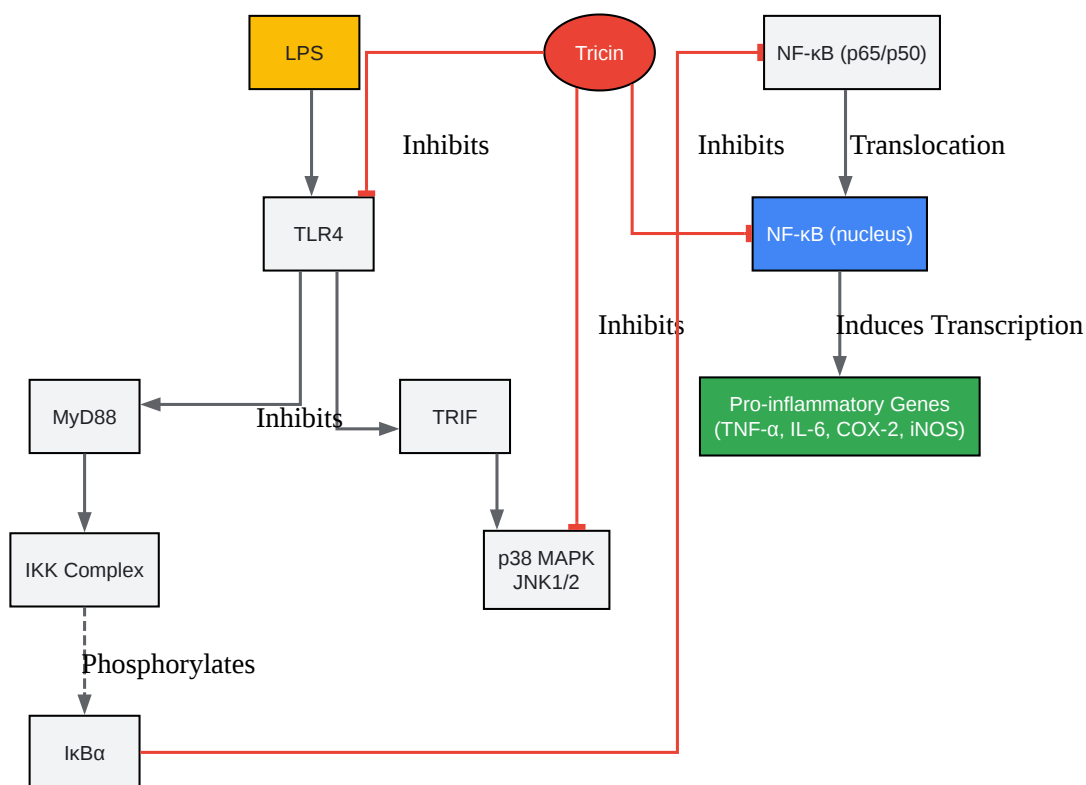
Modulation of Toll-Like Receptor 4 (TLR4) Signaling

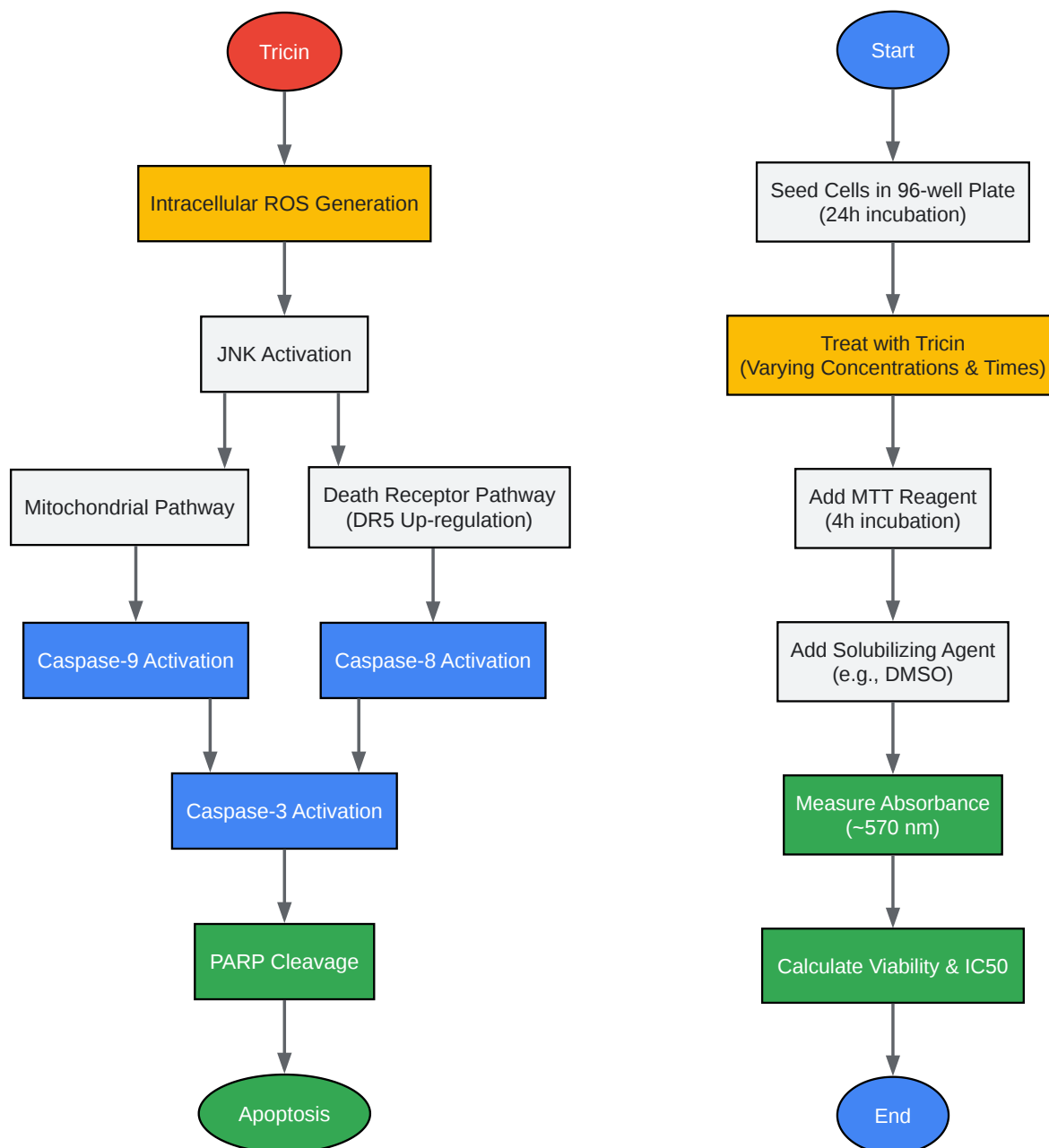
In models using lipopolysaccharide (LPS)-induced inflammation, tricin acts upstream by interfering with the activation of TLR4. This interference blocks the subsequent activation of both MyD88-dependent and TRIF-dependent pathways. By inhibiting TLR4 activation, tricin effectively reduces the downstream signaling that leads to the production of inflammatory cytokines.

Inhibition of NF- κ B and MAPK Pathways

A primary mechanism of tricin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. Tricin has been shown to block the translocation of the p65 subunit of NF- κ B into the nucleus, thereby preventing the transcription of pro-inflammatory genes. This leads to a significant reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and IL-6.

Furthermore, tricin significantly blocks the activation of downstream kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK and JNK1/2. The inhibition of these pathways contributes to the reduced expression of enzymes like cyclooxygenase-2 (COX-2).





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